(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid
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Overview
Description
(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes an amino group, an ethoxycarbonyl group, and a keto group, making it a versatile intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid can be achieved through several methods. One common approach is the Strecker amino acid synthesis, which involves the reaction of an aldehyde with cyanide in the presence of ammonia to yield an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another method involves the amidomalonate synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The Strecker synthesis is particularly favored due to its simplicity and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and ethoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and esterified compounds.
Scientific Research Applications
(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. Its effects are mediated through binding to active sites and altering the conformation and activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives such as N-Boc-amino acids and amino esters . These compounds share structural features like the amino and carboxyl groups but differ in their side chains and functional groups.
Uniqueness
What sets (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Conclusion
This compound is a versatile and important compound in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
(2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORYXPTWPIKBDE-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427372 |
Source
|
Record name | N~2~-(Ethoxycarbonyl)-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16639-91-1 |
Source
|
Record name | N~2~-(Ethoxycarbonyl)-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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